molecular formula C24H23N3OS B12212038 1-({6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one

1-({6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one

Cat. No.: B12212038
M. Wt: 401.5 g/mol
InChI Key: QHJFXDSNCOFJSC-UHFFFAOYSA-N
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Description

1-({6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the benzyl, dimethyl, and phenyl groups, and finally the attachment of the sulfanyl and propan-2-one moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

1-({6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-({6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-({6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide
  • 6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Uniqueness

1-({6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H23N3OS

Molecular Weight

401.5 g/mol

IUPAC Name

1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylpropan-2-one

InChI

InChI=1S/C24H23N3OS/c1-16(28)15-29-24-21(14-19-10-6-4-7-11-19)17(2)25-23-22(18(3)26-27(23)24)20-12-8-5-9-13-20/h4-13H,14-15H2,1-3H3

InChI Key

QHJFXDSNCOFJSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC(=O)C)C)C4=CC=CC=C4

Origin of Product

United States

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